|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][NH:12][CH3:13].C(Cl)(Cl)Cl>C(N(CC)CC)C>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:12]([CH3:13])[CH3:11])=[O:7])=[CH:4][CH:3]=1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at 0° for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bicarbonate (1 M; 100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(C(=O)N(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |